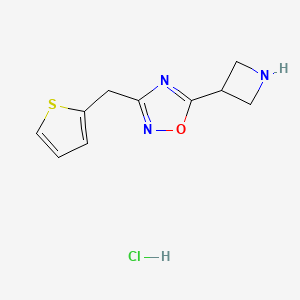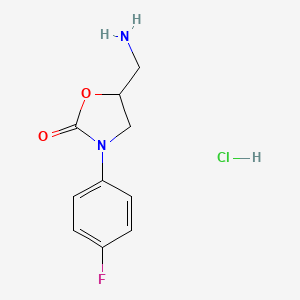![molecular formula C8H17NO B1377835 [2-(Propan-2-yl)oxolan-3-yl]methanamine CAS No. 1375993-28-4](/img/structure/B1377835.png)
[2-(Propan-2-yl)oxolan-3-yl]methanamine
Descripción general
Descripción
“[2-(Propan-2-yl)oxolan-3-yl]methanamine” is a chemical compound with the CAS Number: 1375993-28-4 . Its IUPAC name is (2-isopropyltetrahydro-3-furanyl)methanamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for [2-(Propan-2-yl)oxolan-3-yl]methanamine is 1S/C8H17NO/c1-6(2)8-7(5-9)3-4-10-8/h6-8H,3-5,9H2,1-2H3 . This code can be used to generate a 2D structure of the molecule.Physical And Chemical Properties Analysis
The molecular weight of [2-(Propan-2-yl)oxolan-3-yl]methanamine is 143.23 . It is a liquid at room temperature .The safety information available indicates that it should be stored at room temperature .
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the importance of understanding the metabolism of drugs. Potent and selective chemical inhibitors are crucial for assessing drug-drug interactions and the involvement of specific CYP isoforms in drug metabolism. This area of study highlights the significance of chemical selectivity and the potential impact on drug development and safety evaluations (Khojasteh et al., 2011).
Methanotrophs and Biotechnological Applications
Methanotrophs, bacteria capable of using methane as their sole carbon source, present a wide array of biotechnological applications. These include the production of single-cell protein, biopolymers, and other valuable products like methanol and lipids. The capacity of methanotrophs to utilize methane opens possibilities for environmental and industrial applications, including bioremediation and the production of sustainable chemicals and fuels (Strong et al., 2015).
Metabolic Engineering for Alkaloid Production
The application of metabolic engineering techniques to improve the production of scopolamine, an alkaloid with significant medicinal value, underscores the potential of genetic and enzymatic manipulations in enhancing the biosynthesis of valuable chemical compounds. This approach can be extended to other compounds, potentially including modifications of chemical structures similar to "[2-(Propan-2-yl)oxolan-3-yl]methanamine" for pharmaceutical purposes (Palazón et al., 2008).
Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders
The development of ligands for dopamine D2 receptors for the treatment of neuropsychiatric disorders illustrates the intersection of chemical synthesis and neuropharmacology. This research highlights the importance of specific chemical moieties and structures in modulating receptor activity and offers a framework for designing compounds with targeted therapeutic effects (Jůza et al., 2022).
Sustainable Solvents for Natural Product Extraction
The exploration of bio-based solvents like 2-methyloxolane (2-MeOx) for the extraction of natural products emphasizes the need for sustainable and efficient extraction methods. Such solvents are evaluated for their environmental impact, efficiency, and potential to replace petroleum-based solvents, pointing towards greener methodologies in chemical processes (Rapinel et al., 2020).
Propiedades
IUPAC Name |
(2-propan-2-yloxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-7(5-9)3-4-10-8/h6-8H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKRWLAJSISLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propan-2-yl)oxolan-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
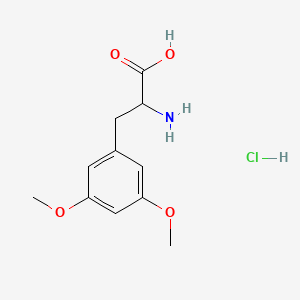
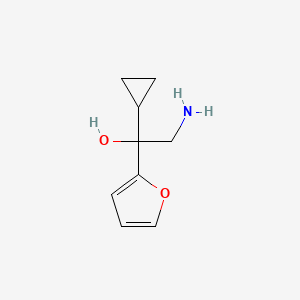
methanol](/img/structure/B1377757.png)
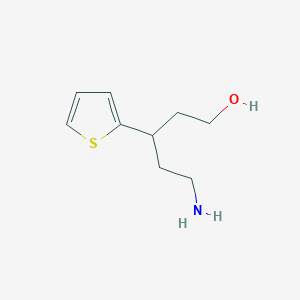
![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)
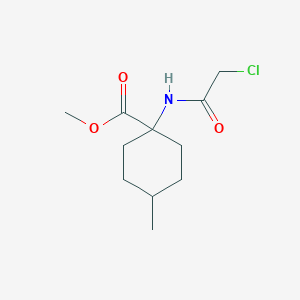
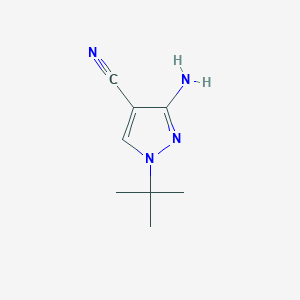
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)
